4-Bromo-2-chlorobenzonitrile

Beschreibung

Significance as a Versatile Synthetic Intermediate

The primary significance of 4-bromo-2-chlorobenzonitrile lies in its role as a versatile synthetic intermediate. smolecule.comguidechem.com Its molecular architecture allows for selective chemical transformations, which is a highly desirable feature in multi-step organic synthesis. The presence of two different halogen atoms (bromine and chlorine) enables regioselective reactions, such as sequential cross-coupling, where the more reactive bromine atom can be selectively targeted in reactions like the Suzuki-Miyaura coupling. This allows for the controlled introduction of aryl or alkyl groups. guidechem.com

Furthermore, the nitrile group (-C≡N) is a valuable functional group that can undergo a variety of transformations. It can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride or hydrolyzed into a carboxylic acid under certain reaction conditions. smolecule.comguidechem.com This trifunctional nature—a selectively reactive bromine, a less reactive chlorine, and a transformable nitrile group—makes this compound a key precursor for constructing complex molecular frameworks. guidechem.com

Its application as an intermediate is prominent in the pharmaceutical and agrochemical industries. guidechem.comnbinno.com In medicinal chemistry, it is a documented building block for synthesizing androgen receptor antagonists, such as in the development pathway for drugs targeting castration-resistant prostate cancer. biosynth.com It is also used in the synthesis of potential antidepressants and anti-inflammatory drugs. nbinno.com In the agrochemical sector, it serves as a starting material for novel herbicides and fungicides designed to protect crops. nbinno.com

Overview of Research Trajectories in Organic Synthesis

Research involving this compound primarily focuses on its application as a foundational element for creating target molecules with specific biological or material properties. The key research trajectories are centered around the distinct reactivity of its functional groups.

Key Reactions and Transformations:

| Reaction Type | Description | Reagents |

|---|---|---|

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction that substitutes the bromine atom with an aryl or alkyl group. guidechem.com | Aryl/alkyl boronic acid, Pd catalyst |

| Nitrile Reduction | The conversion of the nitrile group to a primary amine. smolecule.com | Lithium aluminum hydride (LiAlH₄) |

| Nitrile Oxidation/Hydrolysis | The conversion of the nitrile group to a carboxylic acid. smolecule.com | Strong acids/bases |

| Sandmeyer Reaction | A method for synthesizing this compound from an amino-substituted precursor. chemicalbook.com | 4-amino-2-chlorobenzonitrile, NaNO₂, CuBr |

Current research continues to leverage these transformations. Trajectories include:

Pharmaceutical Synthesis: The development of novel therapeutics remains a major focus. Researchers utilize this compound to create libraries of compounds for screening potential drug candidates. Its role as an intermediate in the synthesis of androgen receptor inhibitors is a significant area of investigation. biosynth.com

Agrochemical Development: Studies focus on creating new and more effective pesticides and herbicides. nbinno.com The goal is often to produce agrochemicals that are potent against resistant species while having a minimal environmental impact.

Materials Science: While less documented, the structure of this compound suggests potential applications in materials science. smolecule.com The presence of halogens and an aromatic system could make it a candidate for developing fire-retardant materials or organic compounds with specific electronic properties, though further research is needed in this area. smolecule.com

Complex Molecule Synthesis: In pure organic chemistry, it is used as a test substrate or building block for demonstrating new synthetic methodologies or for the total synthesis of complex natural and unnatural products. nbinno.com

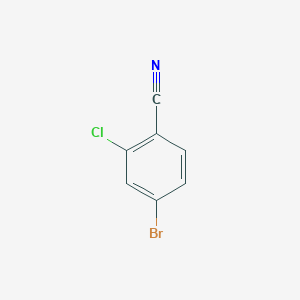

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-bromo-2-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQBMZNSJPVADT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426651 | |

| Record name | 4-Bromo-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154607-01-9 | |

| Record name | 4-Bromo-2-chlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154607-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chlorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154607019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.204.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-2-chlorobenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4RU59Z8YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Bromo 2 Chlorobenzonitrile

Established Synthetic Routes and Mechanistic Considerations

The most reliable and commonly documented methods for preparing 4-bromo-2-chlorobenzonitrile begin with precursors that already contain the required chloro and cyano or amino functionalities.

Diazotization and Sandmeyer Bromination of 2-Chloro-4-aminobenzonitrile

A primary and well-validated route for the synthesis of this compound is the Sandmeyer reaction, starting from 2-chloro-4-aminobenzonitrile. guidechem.comchemicalbook.com This two-step process is known for its reliability and good yields.

The reaction begins with the diazotization of 2-chloro-4-aminobenzonitrile. The primary aromatic amine is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, typically concentrated hydrochloric acid (HCl), at low temperatures (0–5 °C). chemicalbook.com This converts the amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻), which is a highly versatile intermediate. masterorganicchemistry.com Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

In the second step, the Sandmeyer bromination , the prepared diazonium salt solution is added to a solution of copper(I) bromide (CuBr). The copper(I) catalyst facilitates the replacement of the diazonium group with a bromine atom, releasing nitrogen gas. The reaction mechanism is understood to be a radical-nucleophilic aromatic substitution (SRNAr), initiated by a single electron transfer from the copper(I) species to the diazonium salt, which forms an aryl radical. The desired this compound is then isolated and purified, typically by silica (B1680970) gel chromatography, with reported yields in the range of 72–75%. chemicalbook.com

Table 1: Reaction Parameters for Sandmeyer Synthesis of this compound

| Parameter | Value/Description | Source(s) |

| Starting Material | 2-Chloro-4-aminobenzonitrile | chemicalbook.com |

| Diazotization Temp. | 0–5 °C | chemicalbook.com |

| Bromination Temp. | 0–20 °C | chemicalbook.com |

| Reagents | 1. Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | chemicalbook.com |

| 2. Copper(I) bromide (CuBr) | chemicalbook.com | |

| Overall Yield | 72–75% | chemicalbook.com |

Bromination of 2-Chlorotoluene Followed by Nitrile Formation

An alternative established route involves starting from 2-chlorotoluene. This pathway consists of two main transformations: the bromination of the aromatic ring followed by the conversion of the methyl group into a nitrile.

The first step is the electrophilic aromatic bromination of 2-chlorotoluene. The substituents on the ring, a chloro group (ortho-, para-directing) and a methyl group (ortho-, para-directing), both direct incoming electrophiles to the 4-position. However, direct bromination can lead to a mixture of isomers, with the primary product being 4-bromo-2-chlorotoluene (B1273142). reddit.com

The second step involves converting the methyl group of 4-bromo-2-chlorotoluene into a nitrile. While the user-provided outline mentions a Sandmeyer reaction, this is not directly applicable as the Sandmeyer reaction synthesizes nitriles from diazonium salts (derived from amines). libretexts.org A more direct industrial method for this transformation is ammoxidation . This process involves reacting the toluene (B28343) derivative with ammonia (B1221849) (NH₃) and oxygen (O₂) at high temperatures (e.g., 380–440 °C) over a metal oxide catalyst, such as those based on vanadium and chromium. grafiati.com This one-step conversion of the methyl group to a nitrile is highly efficient for large-scale production.

Alternative and Hypothetical Synthetic Pathways

Beyond the established routes, other methodologies exist, some of which are more theoretical or present greater synthetic hurdles for this specific molecule.

Cyanation of 4-Bromo-2-chlorotoluene via Rosenmund-von Braun Reaction

A potential pathway to this compound is the Rosenmund-von Braun reaction , which involves the cyanation of an aryl halide using copper(I) cyanide (CuCN). organic-chemistry.orgthieme-connect.de This reaction would use 1,4-dibromo-2-chlorobenzene (B1299774) or 4-bromo-2-chloroiodobenzene as a starting material. The reaction typically requires high temperatures (150–250 °C) and polar, high-boiling solvents like DMF or nitrobenzene. organic-chemistry.orgthieme-connect.de

A key challenge in applying this to a substrate like 4-bromo-2-chlorotoluene would be the selective reaction at the bromine-substituted position over the chlorine-substituted one, as aryl bromides are generally more reactive than aryl chlorides in this transformation. Furthermore, the classical conditions are harsh, which can be incompatible with sensitive functional groups. thieme-connect.de Modern modifications, such as the use of L-proline as an additive, have been shown to promote the reaction at lower temperatures (80–120 °C), potentially making this route more feasible. thieme-connect.de

Table 2: Comparison of Cyanation Methodologies

| Method | Reagent(s) | Typical Conditions | Key Challenges | Source(s) |

| Rosenmund-von Braun | Copper(I) cyanide (CuCN) | High temp. (150-250 °C), Polar solvent | Harsh conditions, product purification | organic-chemistry.orgthieme-connect.de |

| L-proline Promoted | CuCN, L-proline | Lower temp. (80-120 °C), DMF | Substrate scope, potential side reactions | thieme-connect.de |

General Halogenation of Benzonitrile (B105546) Derivatives

A hypothetical route involves the direct bromination of 2-chlorobenzonitrile. The success of this electrophilic aromatic substitution depends on the directing effects of the substituents already present on the benzene (B151609) ring. nih.gov The nitrile group (-CN) is a strong electron-withdrawing group and a meta-director. researchgate.net The chloro group (-Cl) is also deactivating but is an ortho-, para-director.

When both groups are present, their directing effects must be considered. For 2-chlorobenzonitrile, the position para to the chloro group (C5) is also meta to the nitrile group. The position ortho to the chloro group (C3) is also meta to the nitrile group. Electrophilic bromination would likely favor substitution at the 5-position, yielding 5-bromo-2-chlorobenzonitrile (B107219), due to the strong directing influence of the cyano group to the meta position. google.com Therefore, synthesizing the desired 4-bromo isomer via this pathway is not regiochemically favored and would be synthetically inefficient due to the formation of undesired isomers.

Multi-step Syntheses from Simpler Precursors

Complex molecules like this compound can be constructed from simpler, more readily available starting materials through multi-step synthetic sequences. One such documented approach begins with p-toluidine (B81030) (4-methylaniline). libretexts.orgresearchgate.net

A representative sequence is as follows:

Protection of the amine: The highly activating amino group of p-toluidine is first protected as an acetamide (B32628) by reacting it with acetic anhydride. This moderates the reactivity of the ring and prevents unwanted side reactions. libretexts.org

Electrophilic Bromination: The resulting N-(p-tolyl)acetamide is brominated. The acetamido group directs the incoming bromine to the ortho position, yielding 2-bromo-4-methylacetanilide. libretexts.org

Electrophilic Chlorination: Subsequent chlorination adds a chlorine atom, directed by the acetamido and methyl groups.

Deprotection and Diazotization: The protecting acetyl group is removed via hydrolysis to reveal the amine, which is then converted to a diazonium salt using sodium nitrite and acid.

Sandmeyer Cyanation: Finally, the diazonium salt is treated with copper(I) cyanide to install the nitrile group, yielding the target molecule after the sequential introduction of all necessary substituents.

Comprehensive Analysis of Chemical Reactivity and Transformations of 4 Bromo 2 Chlorobenzonitrile

Halogen-Mediated Substitution Reactions

The presence of two distinct halogen atoms, bromine and chlorine, on the aromatic ring of 4-bromo-2-chlorobenzonitrile, along with an electron-withdrawing nitrile group, imparts a versatile reactivity profile to the molecule. This allows for a range of halogen-mediated substitution reactions, primarily through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution pathways.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the case of this compound, these reactions provide a strategic avenue for the selective functionalization of the aromatic ring.

The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. jyu.fi For this compound, this reaction serves as a key method for introducing aryl or alkyl groups. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. jyu.fi

The dual halogenation of this compound allows for sequential coupling reactions. The bromo substituent is generally more reactive than the chloro substituent in palladium-catalyzed couplings, enabling regioselective functionalization. This differential reactivity is crucial for the synthesis of complex molecules where stepwise introduction of different groups is required.

For instance, the Suzuki-Miyaura coupling of this compound with various boronic acids can be performed under specific catalytic conditions to achieve high yields of the desired biaryl products. The choice of palladium catalyst, ligand, and base is critical for optimizing the reaction efficiency.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 4-Bromo- and 4-Chlorobenzonitrile (B146240)

| Aryl Halide | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromobenzonitrile (B114466) | 5-Methylfuran-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | 4-(5-Methylfuran-2-yl)benzonitrile | Excellent | scispace.com |

| 4-Chlorobenzonitrile | 5-Methylfuran-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | 4-(5-Methylfuran-2-yl)benzonitrile | Moderate | scispace.com |

| 4-Bromobenzonitrile | Pyridin-4-yltrifluoroborate | Pd(OAc)₂ / RuPhos | 4-(Pyridin-4-yl)benzonitrile | Excellent | acs.org |

| 4-Chlorobenzonitrile | Pyridin-4-yltrifluoroborate | Pd(OAc)₂ / RuPhos | 4-(Pyridin-4-yl)benzonitrile | Excellent | acs.org |

| 4-Chlorobenzonitrile | Benzothiophen-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | 4-(Benzothiophen-2-yl)benzonitrile | 82 | acs.org |

| 4-Chlorobenzonitrile | Benzofuran-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | 4-(Benzofuran-2-yl)benzonitrile | 92 | acs.org |

| 4-Chlorobenzonitrile | Quinolin-3-yltrifluoroborate | Pd(OAc)₂ / RuPhos | 4-(Quinolin-3-yl)benzonitrile | Comparable to bromo | nih.gov |

| 4-Chlorobenzonitrile | Isoquinolin-4-yltrifluoroborate | Pd(OAc)₂ / RuPhos | 4-(Isoquinolin-4-yl)benzonitrile | 82 | nih.gov |

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically employing a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the formation of carbon-carbon bonds and is particularly useful for synthesizing arylalkynes. libretexts.org The reaction can be carried out under mild conditions, which contributes to its broad applicability in the synthesis of complex molecules. wikipedia.org

In the context of this compound, the Sonogashira coupling allows for the introduction of alkynyl groups. Similar to the Suzuki-Miyaura coupling, the difference in reactivity between the bromine and chlorine atoms can be exploited for selective functionalization. The bromo position is expected to react preferentially under standard Sonogashira conditions.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. thermofisher.com This reaction is a versatile tool for C-C bond formation and tolerates a wide variety of functional groups. thermofisher.com For this compound, the Heck reaction can be used to introduce alkenyl substituents onto the aromatic ring. The regioselectivity of the Heck reaction on dihalogenated substrates like this compound would again favor reaction at the more reactive C-Br bond.

The presence of both bromine and chlorine on the benzonitrile (B105546) ring allows for regioselective palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is generally weaker and more readily undergoes oxidative addition to the palladium(0) catalyst compared to the carbon-chlorine bond. This difference in reactivity allows for the selective substitution of the bromine atom while leaving the chlorine atom intact for subsequent transformations.

This regioselectivity is a significant advantage in multistep syntheses, enabling the stepwise introduction of different functional groups at specific positions on the aromatic ring. For example, a Suzuki-Miyaura or Sonogashira coupling can be performed at the C-4 position (bromine), followed by a second, different coupling reaction at the C-2 position (chlorine) under more forcing conditions or with a different catalyst system. This stepwise approach provides a high degree of control over the final molecular architecture. Studies on other polyhalogenated heteroaromatics have demonstrated the feasibility of such sequential, regioselective cross-coupling strategies. nih.gov

Nucleophilic Aromatic Substitution Pathways

In addition to palladium-catalyzed reactions, this compound can undergo nucleophilic aromatic substitution (SNA_r). In this type of reaction, a nucleophile replaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitrile group in this compound, which activate the ring towards nucleophilic attack. youtube.com

The electron-withdrawing nitrile group helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.com Both the bromine and chlorine atoms can act as leaving groups. The relative reactivity of the halogens in SNA_r reactions can depend on the specific nucleophile and reaction conditions. Generally, the more electronegative halogen (chlorine) can be a better leaving group in some instances, while in other cases, the position of the halogen relative to the activating group plays a a more significant role.

It is important to note that under certain conditions with very strong bases, such as sodium amide, and in the absence of strong electron-withdrawing groups, nucleophilic aromatic substitution can proceed through a benzyne (B1209423) intermediate via an elimination-addition mechanism. masterorganicchemistry.com However, for this compound, the presence of the activating nitrile group makes the addition-elimination pathway via a Meisenheimer complex more likely.

Nitrile Group Transformations

The nitrile group of this compound is a versatile functional group that can undergo a variety of transformations, providing access to a range of important chemical intermediates. These transformations primarily include reduction to amines, oxidation to carboxylic acids, and conversion to amides. smolecule.comguidechem.com

The reduction of the nitrile group in this compound to a primary amine is a key transformation, yielding 4-bromo-2-chlorobenzylamine. This reaction is commonly achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). smolecule.comescholarship.org The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by protonation to yield the amine. For instance, the reduction of this compound with lithium aluminum hydride in a solvent like tetrahydrofuran (B95107) (THF) at room temperature can produce 4-bromo-2-chlorobenzylamine in nearly quantitative yield. escholarship.org

Other reducing agents can also be employed for this transformation. For example, nickel boride, generated in situ from nickel(II) chloride and sodium borohydride (B1222165), has been shown to be effective in reducing aromatic nitriles to primary amines under ambient conditions. mdma.ch While lithium aluminum hydride is a strong and often unselective reducing agent, other systems like diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride can offer greater chemoselectivity, reducing nitriles in the presence of other functional groups like unconjugated alkenes and alkynes. organic-chemistry.org

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 4-Bromo-2-chlorobenzylamine | escholarship.org |

| Aromatic Nitriles | Nickel Boride (from NiCl₂ and NaBH₄) | Primary Amines | mdma.ch |

The nitrile group of this compound can be hydrolyzed to a carboxylic acid, a transformation that is typically carried out under acidic or basic conditions. smolecule.comguidechem.com This hydrolysis proceeds through an amide intermediate. byjus.com In acidic hydrolysis, the nitrile is heated with a dilute acid like hydrochloric acid, which protonates the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. byjus.com The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. byjus.com

Base-catalyzed hydrolysis involves heating the nitrile with an alkali solution, such as sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic carbon of the nitrile, and subsequent protonation steps lead to the formation of the amide intermediate, which is then hydrolyzed to the carboxylate salt and ammonia (B1221849). byjus.com To obtain the free carboxylic acid, the reaction mixture must be acidified. byjus.com The choice between acidic and basic hydrolysis can depend on the desired final product; acid-catalyzed hydrolysis directly yields the carboxylic acid, while the basic route initially produces a carboxylate salt. byjus.com

| Reactant | Conditions | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| This compound | Acid Hydrolysis (e.g., HCl, H₂O, heat) | 4-Bromo-2-chloro-benzamide | 4-Bromo-2-chloro-benzoic acid | byjus.com |

| This compound | Base Hydrolysis (e.g., NaOH, H₂O, heat), then acidification | 4-Bromo-2-chloro-benzamide | 4-Bromo-2-chloro-benzoic acid | byjus.com |

The partial hydrolysis of the nitrile group in this compound leads to the formation of the corresponding amide, 4-bromo-2-chlorobenzamide. This transformation can be achieved by carefully controlling the reaction conditions of the hydrolysis, often stopping the reaction before it proceeds to the carboxylic acid. byjus.com The conversion to amides is a crucial step in the synthesis of various compounds and can be an intermediate in the complete hydrolysis to carboxylic acids. smolecule.combyjus.com

Mechanistic Insights into Chemical Reactions

The reactivity of this compound is significantly influenced by the electronic effects of its substituents. The electron-withdrawing nature of the nitrile and halogen groups makes the aromatic ring a valuable electrophile, particularly in nucleophilic aromatic substitution reactions. The nitrile group itself acts as a meta-directing group in electrophilic aromatic substitution, although the directing effects of the halogens also play a crucial role in determining the regioselectivity of such reactions.

In reactions involving the nitrile group, the carbon atom of the C≡N triple bond is electrophilic and thus susceptible to attack by nucleophiles. For instance, in the reduction with lithium aluminum hydride, the hydride ion (H⁻) acts as the nucleophile. In acid-catalyzed hydrolysis, the initial step involves the protonation of the nitrogen atom, which increases the electrophilicity of the carbon, facilitating the attack by a weak nucleophile like water. byjus.com

The presence of both bromo and chloro substituents allows for regioselective reactions. For example, in palladium-catalyzed cross-coupling reactions, the bromo substituent is generally more reactive than the chloro substituent, allowing for sequential functionalization of the aromatic ring. This differential reactivity is a key aspect of its utility in multi-step syntheses.

Applications of 4 Bromo 2 Chlorobenzonitrile in Advanced Organic Synthesis

Pharmaceutical Intermediates Synthesis

The versatility of 4-bromo-2-chlorobenzonitrile has positioned it as a key intermediate in the pharmaceutical industry. nbinno.com Its structural features are instrumental in the development of novel therapeutic agents.

Precursor for Androgen Receptor Antagonists (e.g., Darolutamide (B1677182) Intermediates)

A significant application of this compound is in the synthesis of androgen receptor (AR) antagonists, which are pivotal in the treatment of prostate cancer. biosynth.com Notably, it is a key intermediate in the preparation of darolutamide. cphi-online.comresearchgate.net The synthesis of a key darolutamide intermediate involves a Suzuki cross-coupling reaction between this compound and a suitable boronate ester. researchgate.net This reaction is typically catalyzed by a palladium catalyst, such as palladium(II) acetate (B1210297), in the presence of a phosphine (B1218219) ligand and a base. researchgate.net The bromo and chloro substituents on the benzonitrile (B105546) ring allow for regioselective reactions, a critical aspect in the construction of the final drug molecule.

Table 1: Synthesis of Darolutamide Intermediate via Suzuki Coupling

| Reactants | Catalyst/Reagents | Product | Yield | Reference |

| This compound, Boronate Ester | Pd(OAc)₂, PPh₃, K₂CO₃ | 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile | 92.3% | researchgate.netgoogleapis.com |

Synthesis of Pyrimidine (B1678525) Derivatives with Bioactive Properties

This compound is also utilized in the synthesis of various heterocyclic compounds, including pyrimidine derivatives, which are known to possess a wide range of biological activities. The nitrile group of this compound can undergo cyclization reactions to form the pyrimidine ring, a core structure in many pharmaceuticals. The synthesis of novel thieno[3,2-d]pyrimidine (B1254671) derivatives, for instance, has been initiated from 5-bromo-2-chlorobenzonitrile (B107219) (an isomer of this compound). grafiati.comgrafiati.com

Role in Drug Discovery and Development

The utility of this compound extends to the broader field of drug discovery and development. nbinno.com It serves as a versatile building block for creating libraries of novel compounds that can be screened for various therapeutic activities. nbinno.com Its ability to participate in diverse chemical reactions, such as nucleophilic aromatic substitution and cross-coupling reactions, allows medicinal chemists to systematically modify its structure to explore and optimize biological activity.

Exploration of Structure-Activity Relationships in Medicinal Chemistry

The distinct electronic and steric properties of this compound make it an invaluable tool for studying structure-activity relationships (SAR). The electron-withdrawing nature of the nitrile and halogen substituents influences the molecule's reactivity and its interactions with biological targets. By systematically replacing the bromine or chlorine atoms or modifying the nitrile group, medicinal chemists can probe the specific structural requirements for a desired pharmacological effect, leading to the design of more potent and selective drug candidates.

Agrochemical Intermediates Synthesis

In addition to its pharmaceutical applications, this compound is a key intermediate in the agrochemical industry. nbinno.com

Production of Pesticides and Herbicides

This compound is utilized in the synthesis of a variety of pesticides and herbicides. nbinno.comsmolecule.comsmolecule.com The halogenated benzonitrile scaffold is a common feature in many agrochemicals, contributing to their efficacy in controlling pests and unwanted vegetation. The specific derivatives of this compound are developed to target particular biological pathways in insects, fungi, or plants, leading to the creation of effective crop protection agents. nbinno.comsmolecule.com

Synthesis of Fungicides and Insecticides

In the agrochemical sector, this compound is widely utilized as a key intermediate in the manufacturing of pesticides designed to protect crops. nbinno.com It serves as a foundational building block for creating a range of fungicides and insecticides. nbinno.comxindaobiotech.com The presence of both bromine and chlorine atoms on the benzene (B151609) ring provides a versatile scaffold for chemists to develop new crop protection agents. xindaobiotech.comguidechem.com Its role is critical in producing functionalized molecules that exhibit pesticidal and herbicidal properties, thereby helping to safeguard agricultural yields from pests and diseases. nbinno.comxindaobiotech.com While sometimes used directly as a pesticide, its primary value lies in its role as a precursor in multi-step synthetic pathways. guidechem.com

Material Science Applications

The unique electronic and structural properties of this compound make it a valuable component in the field of material science.

Research has identified this compound as a synthetic building block for semiconducting polymers. chemscene.com These specialized polymers are under investigation for various advanced applications due to their unique electronic properties.

Within the chemical industry, this compound is used as a starting material for the production of certain dyes and pigments. nbinno.com Its aromatic structure can be modified and elaborated to create colored compounds for various industrial uses.

The compound is a building block for materials used in organic electronics and optoelectronics. xindaobiotech.com Specifically, it is employed in the synthesis of small molecule semiconductors. chemscene.com Furthermore, it is a component in the development of materials for advanced solar cell technologies, including Perovskite Solar Cells (PSC), Organic Solar Cells (OPV), and Dye-Sensitized Solar Cells (DSSC). chemscene.com

General Organic Synthesis as a Building Block for Complex Molecules

Beyond specific industries, this compound is a highly versatile building block in general organic synthesis, enabling the creation of complex molecules. nbinno.comguidechem.com Its utility lies in the differential reactivity of its halogen and nitrile groups. guidechem.com

The bromine atom on the benzene ring can be selectively targeted in reactions like the Suzuki coupling to introduce new aryl or alkyl groups. guidechem.com The cyano (nitrile) group is also synthetically flexible and can be readily converted into other important functional groups, such as amines, amides, or carboxylic acids, through reduction or hydrolysis reactions. guidechem.com This multi-faceted reactivity makes it an important intermediate for constructing a wide range of pharmaceutical and bioactive molecules. guidechem.com

Data Tables

Table 1: Summary of Applications for this compound

| Application Area | Specific Use | Reference Section |

| Agrochemicals | Intermediate for fungicides and insecticides. | 4.2.2 |

| Material Science | Building block for semiconducting polymers. | 4.3.1 |

| Starting material for dyes and pigments. | 4.3.2 | |

| Synthesis of materials for organic electronics and solar cells. | 4.3.3 | |

| Organic Synthesis | Versatile building block for complex molecules via reactions like Suzuki coupling. | 4.4 |

Catalytic Methodologies Involving 4 Bromo 2 Chlorobenzonitrile

Role in Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis, and 4-bromo-2-chlorobenzonitrile is an excellent substrate for these transformations. scispace.com It participates in a variety of palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to form carbon-carbon and carbon-nitrogen bonds. nih.gov

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond by reacting an organohalide with an organoboron compound, is a widely used application for this substrate. For instance, this compound is a key starting material in the synthesis of androgen receptor antagonists. googleapis.com In one patented process, it undergoes a Suzuki reaction with a pyrazole (B372694) boronic acid derivative in the presence of a palladium(II) acetate (B1210297) catalyst with a triphenylphosphine (B44618) ligand. googleapis.com This reaction selectively proceeds at the bromine-bearing carbon, yielding the desired intermediate in high purity (99.8%) and yield (92.3%). googleapis.com

The Buchwald-Hartwig amination, another cornerstone of palladium catalysis, allows for the formation of carbon-nitrogen bonds. While direct examples with this compound are specific to patented literature, the reactivity of similar bromo- and chloro-substituted benzonitriles in these reactions is well-documented. scispace.comnih.govsemanticscholar.org For example, palladium catalysts with specialized phosphine (B1218219) ligands have been shown to be highly effective for the amination of various aryl halides, including chlorobenzonitriles. scispace.com The reaction of 4-chlorobenzonitrile (B146240) with carbazole, for instance, proceeds in high yield using a palladium catalyst with a cBRIDP ligand. scispace.com

The Sonogashira reaction, which couples terminal alkynes with aryl halides, is another important palladium-catalyzed transformation applicable to this compound. wikipedia.org The general reactivity trend for aryl halides in Sonogashira coupling is I > Br > Cl, which again allows for selective reaction at the C-Br bond of this compound. wikipedia.org

Table 1: Examples of Palladium-Catalyzed Reactions with Halogenated Benzonitriles

| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | This compound | 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(OAc)₂, Triphenylphosphine, K₂CO₃*H₂O | 2-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile | 92.3% | googleapis.com |

| Suzuki-Miyaura | 4-Bromobenzonitrile (B114466) | 2,4-Dimethoxypyrimidin-5-yltrifluoroborate | Pd(OAc)₂, RuPhos, K₂CO₃ | 4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile | 88% | acs.org |

| Buchwald-Hartwig Amination | 4-Chlorobenzonitrile | Carbazole | Pd(OAc)₂, cBRIDP, NaOt-Bu | N-(4-Cyanophenyl)carbazole | 93% | scispace.com |

| Aryl Ether Synthesis | This compound | Cyclohexanol | Pd-catalyst, NaOt-Bu | 4-Cyclohexyloxy-2-chlorobenzonitrile | High Yield | google.comgoogle.com |

Regioselective Catalysis Enabled by Dual Halogen Functionality

A key feature of this compound in catalysis is the differential reactivity of its two halogen substituents. The carbon-bromine bond is generally less stable and more reactive towards oxidative addition to a palladium(0) center than the carbon-chlorine bond. wikipedia.org This difference in reactivity allows for highly regioselective transformations, where the bromine atom is selectively replaced while the chlorine atom remains intact for subsequent functionalization.

This regioselectivity is particularly evident in palladium-catalyzed cross-coupling reactions. For example, in the palladium-catalyzed synthesis of aryl ethers from this compound and various alcohols, substitution occurs exclusively at the bromide position. google.comgoogle.com This selective functionalization of the C-Br bond leaves the chloro group available for a second, different coupling reaction, making this compound a valuable building block for creating complex, multi-substituted aromatic compounds.

This stepwise functionalization is a powerful strategy in multi-step organic synthesis. The initial, more facile reaction at the bromine site can be followed by a reaction at the less reactive chlorine site, often under more forcing conditions or with a different catalytic system specifically designed for activating C-Cl bonds. This versatility distinguishes it from analogs containing only a single type of halogen, such as 4-bromobenzonitrile or 2,4-dichlorobenzonitrile.

Table 2: Regioselective Reactions of this compound

| Reaction | Reagent | Catalyst | Site of Reaction | Observation | Reference |

|---|---|---|---|---|---|

| Aryl Ether Synthesis | Cyclohexanol | Palladium complex | C-Br | Exclusive substitution of the bromide. | google.comgoogle.com |

| Aryl Ether Synthesis | sec-Phenethyl alcohol | Palladium complex | C-Br | Exclusive substitution of the bromide. | google.comgoogle.com |

| Suzuki Coupling | Arylboronic acid | Palladium complex | C-Br | The bromo substituent reacts preferentially in Pd-catalyzed couplings. |

Development of Novel Catalytic Systems for Derivatization

The drive for more efficient, selective, and sustainable chemical syntheses has spurred the development of novel catalytic systems applicable to the derivatization of challenging substrates like this compound. Research has focused on creating new ligands and catalyst formulations that can activate even the less reactive C-Cl bond under mild conditions or that offer unique reactivity patterns.

One area of development is in the design of advanced phosphine ligands for palladium catalysts. Ligands such as cBRIDP and Cy-vBRIDP have demonstrated high efficacy in Buchwald-Hartwig aminations and Suzuki-Miyaura couplings of aryl chlorides, which are typically more challenging substrates than aryl bromides. scispace.com These systems allow for the coupling of electron-deficient aryl chlorides like 4-chlorobenzonitrile at moderate temperatures with excellent yields. scispace.com

Furthermore, catalytic strategies are being developed to enable novel transformations altogether. For instance, a system combining a nickel catalyst and photoredox catalysis has been reported for the redox-neutral formylation of aryl chlorides. nih.gov While this was demonstrated on various aryl chlorides, its application to a substrate like 2-chloro-4-substituted-benzonitrile (the product of an initial coupling at the bromine site) would represent a novel derivatization pathway. Another innovative approach involves the iridium-catalyzed borylation of benzonitriles, which can direct functionalization to the C-H bond adjacent to the cyano group, a position not typically accessible through standard electrophilic substitution or cross-coupling. scribd.com

These advancements in catalysis are continuously expanding the synthetic toolbox available for the derivatization of this compound, enabling the creation of novel and complex molecules for various applications. nih.govnii.ac.jp

Spectroscopic and Computational Investigations of 4 Bromo 2 Chlorobenzonitrile

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of 4-Bromo-2-chlorobenzonitrile. Experimental spectra for this compound are available, revealing characteristic vibrational modes. nih.gov While a detailed assignment for every band of this specific molecule is not extensively published, analysis of related substituted benzonitriles allows for a reliable interpretation of its key spectral features. orientjchem.orgijrte.orgresearchgate.netnih.gov

The most prominent vibrations are associated with the nitrile (C≡N), C-Br, C-Cl, and aromatic ring C-H and C-C bonds. The C≡N stretching vibration is particularly characteristic and typically appears in a well-defined region of the spectrum. ijrte.orgresearchgate.net The positions of the halogen substituents (bromine and chlorine) influence the vibrational frequencies of the benzene (B151609) ring, providing a unique spectroscopic fingerprint.

Table 1: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique of Observation |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman |

| Nitrile (C≡N) Stretch | 2240 - 2220 | FT-IR, FT-Raman (Strong) |

| Aromatic C=C Stretch | 1600 - 1400 | FT-IR, FT-Raman |

| C-H In-plane Bend | 1300 - 1000 | FT-IR, FT-Raman |

| C-Br Stretch | 1100 - 500 | FT-IR, FT-Raman |

| C-Cl Stretch | 800 - 600 | FT-IR (Strong) |

Note: The expected frequency ranges are based on data from analogous substituted benzonitrile (B105546) compounds. orientjchem.orgijrte.orgresearchgate.net

Electronic Structure Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and properties of molecules like this compound. orientjchem.org These calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the molecule's optimized geometry (bond lengths and angles), frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). ijrte.orgijcce.ac.ir

For substituted benzonitriles, DFT studies reveal how the electron-withdrawing nature of the nitrile and halogen groups affects the charge distribution across the aromatic ring. The HOMO-LUMO energy gap is a key parameter derived from these calculations, providing insight into the molecule's chemical reactivity and electronic excitation properties. Natural Bond Orbital (NBO) analysis, another component of these studies, helps in understanding intramolecular charge transfer and hyperconjugative interactions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for mapping the carbon and hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide unambiguous evidence for its substitution pattern. nih.govguidechem.com

The ¹H NMR spectrum shows three signals in the aromatic region, corresponding to the three protons on the benzene ring. Their chemical shifts and coupling patterns are dictated by the electronic effects of the adjacent chloro, bromo, and nitrile substituents. guidechem.com

The ¹³C NMR spectrum displays signals for each of the seven carbon atoms in the molecule. The chemical shifts of the carbon attached to the nitrile group (C-CN), the halogens (C-Cl and C-Br), and the nitrile carbon itself (C≡N) are particularly diagnostic. guidechem.com

Table 2: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 7.73 (s, 1H) | Aromatic H |

| 7.55 (s, 2H) | Aromatic H | |

| ¹³C | 137.8 | Aromatic C |

| 134.6 | Aromatic C | |

| 133.1 | Aromatic C | |

| 130.8 | Aromatic C | |

| 128.2 | Aromatic C-Br | |

| 115.3 | Aromatic C-CN |

Data sourced from the Journal of Organic Chemistry. guidechem.com Note: The original source reports simplified multiplicity for the aromatic protons. A higher resolution spectrum would show distinct doublet and doublet of doublets patterns.

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern for the molecular ion peak, providing a clear signature for the compound. nih.gov

In a typical Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the molecular ion peak [M]⁺ would be observed. The PubChem database reports a GC-MS analysis where the molecular ion peak is observed at m/z 217, with other major fragments at m/z 136 and 100. nih.gov The fragment at m/z 136 likely corresponds to the loss of the bromine atom, [M-Br]⁺, and the fragment at m/z 100 corresponds to the subsequent loss of a chlorine atom, [M-Br-Cl]⁺, or the loss of HCN from the chlorobenzonitrile cation. This fragmentation is consistent with the structure of this compound.

Table 3: Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment |

|---|---|

| 217 | [C₇H₃BrClN]⁺ (Molecular Ion) |

| 136 | [C₇H₃ClN]⁺ (Loss of Br) |

Data sourced from PubChem. nih.gov

Theoretical Spectroscopic Simulations

Computational chemistry allows for the simulation of spectra, which can then be compared with experimental data to refine vibrational assignments. For compounds like this compound, DFT calculations are used to compute harmonic vibrational frequencies. nih.govfrontiersin.org

These calculated frequencies are often systematically higher than the experimental (anharmonic) frequencies. Therefore, a scaling factor is typically applied to improve the agreement between the theoretical and experimental spectra. nih.gov The Potential Energy Distribution (PED) analysis is then performed to quantify the contribution of different internal coordinates (like stretching, bending, and torsion) to each normal vibrational mode. This process enables a detailed and confident assignment of the FT-IR and FT-Raman bands. orientjchem.orgijrte.org This combined experimental and theoretical approach provides a robust characterization of the molecule's vibrational properties. frontiersin.org

Future Perspectives and Emerging Research Avenues for 4 Bromo 2 Chlorobenzonitrile

Development of Novel Green Synthesis Routes

The pursuit of environmentally benign chemical processes has spurred research into greener synthesis methods for 4-bromo-2-chlorobenzonitrile. Traditional methods for producing benzonitriles often involve harsh reagents and generate significant waste. rsc.org Future research will likely focus on developing catalytic systems that are not only efficient but also recyclable and operate under milder conditions.

One promising approach is the use of ionic liquids, which can act as both solvent and catalyst, offering the potential for easy separation and reuse. rsc.org Another avenue of exploration is the development of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles. rsc.org These materials can offer high selectivity and can be readily recovered from the reaction mixture, minimizing waste.

Key areas for future research in the green synthesis of this compound include:

Catalyst Development: Designing novel, highly active, and recyclable catalysts.

Solvent Selection: Investigating the use of greener solvents like water, supercritical fluids, or bio-based solvents.

Process Intensification: Exploring continuous flow reactors and other process intensification technologies to improve efficiency and reduce waste.

A comparative look at different synthesis strategies for benzonitrile (B105546) derivatives highlights the move towards more sustainable practices.

| Synthesis Method | Catalyst/Reagent | Conditions | Yield | Environmental Considerations |

| From Benzaldehyde & Hydroxylamine Hydrochloride rsc.org | Tetrabutylammonium bromide / DMF | 135 °C, 4.5 h | 92.8% | Use of organic solvent. |

| From Benzaldehyde & Hydroxylamine Hydrochloride rsc.org | Fe3O4-CTAB NPs / DMF | 80–90 °C, 1 h | 97.0% | Nanoparticle catalyst, potential for magnetic separation. |

| From Benzaldehyde & Hydroxylamine Hydrochloride rsc.org | Chitosan supported magnetic ionic liquid / MeSO2Cl | 70 °C, 1.5 h | 93.0% | Bio-based support, ionic liquid. |

| From 4-Cyano-3-chloroaniline guidechem.com | CuBr / HCl | 0-5 °C | 72-75% | Use of stoichiometric copper salt and strong acid. |

Exploration in Advanced Functional Materials

The unique electronic and structural properties of this compound, conferred by its bromo-chloro substitution, make it an attractive candidate for incorporation into advanced functional materials. smolecule.comxindaobiotech.com The presence of the nitrile group and the aromatic ring offers sites for further modification, allowing for the tuning of material properties. smolecule.com

Future research is expected to explore the use of this compound as a building block for:

Organic Electronics: The development of novel organic semiconductors, dielectrics, and materials for light-emitting diodes (OLEDs) and photovoltaics (OPVs). The ability to undergo selective cross-coupling reactions makes it a valuable component for creating complex conjugated systems.

Fire Retardants: The halogenated nature of the molecule suggests potential applications in the design of new fire-retardant materials. smolecule.com

Porous Materials: Incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with tailored porosity for applications in gas storage, separation, and catalysis.

Expansion of Catalytic Applications and Mechanistic Studies

The reactivity of the bromine and chlorine substituents in this compound allows for its participation in a variety of catalytic cross-coupling reactions, such as Suzuki-Miyaura couplings. guidechem.com This makes it a valuable intermediate for synthesizing complex molecules, including pharmaceuticals and agrochemicals. nbinno.com

Future research will likely focus on:

Developing Novel Catalytic Systems: Exploring the use of earth-abundant and less toxic metals as catalysts for reactions involving this compound.

Asymmetric Catalysis: Designing chiral catalysts to control the stereochemistry of reactions involving this compound, which is crucial for the synthesis of enantiomerically pure pharmaceuticals.

Mechanistic Investigations: Utilizing advanced spectroscopic and computational techniques to gain a deeper understanding of the reaction mechanisms. This knowledge will enable the rational design of more efficient and selective catalysts. For instance, understanding the preferential reactivity of the bromo group over the chloro group in palladium-catalyzed couplings is key to its synthetic utility.

Computational Design and Prediction of Novel Transformations

Computational chemistry and molecular modeling are becoming increasingly powerful tools in chemical research. researchgate.net In the context of this compound, these methods can be employed to:

Predict Reactivity: Quantum chemical calculations can be used to predict the reactivity of different sites on the molecule, guiding the design of new synthetic transformations.

Design Novel Catalysts: Computational screening can accelerate the discovery of new catalysts for reactions involving this compound.

Elucidate Reaction Mechanisms: Density functional theory (DFT) and other computational methods can provide detailed insights into reaction pathways, transition states, and intermediates, complementing experimental studies. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-bromo-2-chlorobenzonitrile, and how can its purity be validated?

- Synthesis : Common methods include halogenation of benzonitrile derivatives or cross-coupling reactions. For example, describes its use in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic esters.

- Purity Validation : Gas chromatography (GC) is recommended for assessing purity (>97.0% as per ). Complementary techniques like HPLC or melting point analysis (mp: 67–73°C, varying slightly by source ) should confirm consistency.

Q. How should researchers safely handle and store this compound in the lab?

- Safety Protocols : Use personal protective equipment (PPE) due to toxicity (H311, H302, H331) and irritation risks (H315, H319) . Avoid inhalation, skin contact, and ingestion.

- Storage : Store in a cool, dark place (<15°C) in tightly sealed containers to prevent degradation . Ensure proper ventilation and segregation from incompatible substances (e.g., strong oxidizers) .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Structural Confirmation : Use H/C NMR to identify aromatic protons and nitrile/ halogen substituents. Mass spectrometry (MS) can verify molecular weight (216.46 g/mol) .

- Crystallinity : Powder X-ray diffraction (PXRD) or single-crystal XRD (using programs like SHELXL ) may resolve polymorphism, though no direct crystallographic data is available in the evidence.

Advanced Research Questions

Q. How can discrepancies in reported melting points (e.g., 67–68°C vs. 69–73°C) be resolved experimentally?

- Methodology : Perform differential scanning calorimetry (DSC) to determine the precise melting range. Assess purity via GC or elemental analysis, as impurities lower melting points . Recrystallization from methanol (a reported solvent ) may improve sample quality.

Q. What catalytic systems optimize this compound’s reactivity in cross-coupling reactions?

- Case Study : highlights its use with Pd(OAc), triphenylphosphine, and acetonitrile-water solvent in aryl couplings. Alternative catalysts (e.g., Pd/ligand systems) or microwave-assisted conditions could enhance yields.

- Mechanistic Insight : Computational studies (e.g., density functional theory, DFT) using methods like the Colle-Salvetti correlation-energy formula may predict electronic effects of the nitrile and halogen groups on reactivity.

Q. How do steric and electronic properties of this compound influence its applications in medicinal chemistry?

- Electronic Analysis : The electron-withdrawing nitrile and halogens make it a valuable electrophile in nucleophilic aromatic substitution. Computational modeling (e.g., HOMO-LUMO gaps via DFT) can quantify these effects.

- Biological Relevance : Its role as an intermediate in androgen receptor antagonists ( ) suggests utility in designing bioactive molecules. Further structure-activity relationship (SAR) studies are needed.

Q. What strategies mitigate hazards during large-scale reactions involving this compound?

- Process Safety : Use closed systems to minimize exposure. Monitor exotherms in reactions (e.g., couplings) via calorimetry. Implement waste disposal protocols per local regulations (P501 ).

- Emergency Response : For spills, neutralize with inert absorbents and dispose as hazardous waste. In case of exposure, follow P305+P351+P338 (eye rinsing) and P301+P310 (medical attention) protocols .

Methodological Notes

- Data Interpretation : Cross-reference physical properties (e.g., boiling point: 142–143°C at 10 mmHg ) with multiple sources to identify inconsistencies.

- Advanced Tools : For crystallography, combine ORTEP-III for visualization with SHELXL for refinement.

- Safety Compliance : Align handling practices with OSHA and GHS standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.